2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core.
Preparation Methods
The synthesis of 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide involves multiple steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the butoxyphenyl group: This is achieved through a substitution reaction, where the butoxyphenyl group is introduced to the core structure.
Attachment of the sulfanyl group: This step involves the reaction of the intermediate with a thiol reagent.
Final acetamide formation: The final step involves the reaction of the intermediate with 4-methoxybenzylamine under suitable conditions to form the acetamide.
Chemical Reactions Analysis
2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer treatment.
Biological Studies: The compound has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Industrial Applications: Due to its complex structure, it can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide involves the inhibition of CDK2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. Compared to these compounds, 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide exhibits unique properties due to the presence of the butoxyphenyl and methoxybenzyl groups, which enhance its biological activity and specificity .
Properties
Molecular Formula |
C27H28N6O3S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N6O3S/c1-3-4-15-36-22-11-7-20(8-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)37-18-25(34)28-17-19-5-9-21(35-2)10-6-19/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
InChI Key |
URQWZZOAQXXDNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)OC)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.